H-D-Dab(Fmoc)-OBzl.HCl
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Overview
Description
H-D-Dab(Fmoc)-OBzl.HCl, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-gamma-benzyl-D-2,4-diaminobutyric acid hydrochloride, is a compound used primarily in peptide synthesis. It is a derivative of diaminobutyric acid, which is an unusual amino acid. The compound is often utilized in the field of organic chemistry for the synthesis of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Dab(Fmoc)-OBzl.HCl typically involves the protection of the amino groups of diaminobutyric acid. The process begins with the protection of the alpha-amino group using the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The gamma-amino group is then protected with a benzyl (Bzl) group. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is purified using techniques such as crystallization and chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
H-D-Dab(Fmoc)-OBzl.HCl undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc and Bzl protecting groups can be selectively removed under specific conditions to expose the amino groups for further reactions.
Coupling Reactions: The exposed amino groups can participate in peptide bond formation with other amino acids or peptide fragments.
Common Reagents and Conditions
Fmoc Removal: The Fmoc group is typically removed using a base such as piperidine in a solvent like dimethylformamide (DMF).
Bzl Removal: The benzyl group can be removed using catalytic hydrogenation or strong acids like trifluoroacetic acid (TFA).
Coupling Reagents: Common coupling reagents include carbodiimides (e.g., DCC, EDC) and uronium salts (e.g., HATU, TBTU).
Major Products Formed
The major products formed from these reactions are peptides and peptide fragments, which can be further modified or used in various applications .
Scientific Research Applications
H-D-Dab(Fmoc)-OBzl.HCl has several scientific research applications, including:
Peptide Synthesis: It is widely used in the synthesis of peptides for research in biochemistry and molecular biology.
Drug Development: The compound is used in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: It is employed in the conjugation of peptides to other biomolecules, such as proteins and nucleic acids, for various biomedical applications.
Mechanism of Action
The mechanism of action of H-D-Dab(Fmoc)-OBzl.HCl involves the protection and deprotection of amino groups during peptide synthesis. The Fmoc and Bzl groups protect the amino groups from unwanted reactions, allowing for selective coupling with other amino acids. The deprotection steps expose the amino groups for further reactions, facilitating the formation of peptide bonds .
Comparison with Similar Compounds
Similar Compounds
Fmoc-D-Dab(Boc)-OH: This compound uses a tert-butoxycarbonyl (Boc) group instead of a benzyl group for protection.
Fmoc-D-Dab(Alloc)-OH: This compound uses an allyloxycarbonyl (Alloc) group for protection.
Uniqueness
H-D-Dab(Fmoc)-OBzl.HCl is unique due to its specific combination of protecting groups (Fmoc and Bzl), which provide distinct advantages in certain synthetic routes. The benzyl group offers stability and can be selectively removed under milder conditions compared to other protecting groups.
Biological Activity
H-D-Dab(Fmoc)-OBzl.HCl is a hydrochloride salt of a protected amino acid derivative, specifically derived from 2,4-diaminobutyric acid (Dab). This compound plays a significant role in peptide synthesis and has various biological activities associated with the peptides synthesized from it. The following sections will explore its biological activity, applications in research, and relevant findings from recent studies.
Chemical Structure and Properties
- Chemical Formula : C26H27ClN2O4
- Molecular Weight : 463.96 g/mol
- Structure : The compound features two protective groups:
- Fmoc (9-fluorenylmethyloxycarbonyl) at the alpha-amino position.
- Benzyl (Bzl) at the side-chain amino position.
These protective groups are essential for facilitating selective reactions during peptide synthesis while preventing unwanted side reactions. The Fmoc group is stable under various conditions and can be removed using basic conditions, typically with piperidine, while the Bzl group can be removed via hydrogenolysis or specific reactions involving palladium catalysts.
The mechanism of action of this compound primarily involves the protection and deprotection of amino groups during peptide synthesis. The Fmoc group allows for selective coupling with other amino acids, and upon deprotection, the amino groups are exposed for further reactions, facilitating peptide bond formation.
Applications in Research
This compound is widely used in several scientific research applications:
- Peptide Synthesis : It serves as a building block for synthesizing peptides used in biochemistry and molecular biology.
- Drug Development : Peptides synthesized from this compound have potential roles as therapeutic agents.
- Bioconjugation : It is employed in conjugating peptides to other biomolecules for various biomedical applications.
Biological Activity
The biological activity associated with this compound is largely dependent on the sequence and structure of the peptides synthesized from it. Notable activities include:
- Antimicrobial Activity : Peptides containing Dab residues have shown comparable antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, studies demonstrated that certain peptides can replace Lys residues with Dab without significantly impacting their antimicrobial efficacy .
- Neuroprotective Effects : Peptides derived from 2,4-diaminobutyric acid have been studied for their potential neuroprotective roles, suggesting applications in treating neurodegenerative diseases.
- Immune Modulation : Derivatives of Dab have shown promise in modulating immune responses, which may have implications in cancer therapy and vaccine development .
Case Studies
- Antimicrobial Activity Study :
-
Neuroprotective Peptides :
- Research indicated that peptides incorporating 2,4-diaminobutyric acid residues could protect neuronal cells from oxidative stress-induced damage. This suggests potential therapeutic applications in neurodegenerative disorders like Alzheimer's disease.
- Immunomodulatory Effects :
Summary Table of Biological Activities
Properties
Molecular Formula |
C26H27ClN2O4 |
---|---|
Molecular Weight |
467.0 g/mol |
IUPAC Name |
benzyl (2R)-2-amino-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate;hydrochloride |
InChI |
InChI=1S/C26H26N2O4.ClH/c27-24(25(29)31-16-18-8-2-1-3-9-18)14-15-28-26(30)32-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23;/h1-13,23-24H,14-17,27H2,(H,28,30);1H/t24-;/m1./s1 |
InChI Key |
ZGLSYSONSJJUDO-GJFSDDNBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@@H](CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N.Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N.Cl |
Origin of Product |
United States |
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